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(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine

Serotonin receptor pharmacology Positional isomer SAR NBOMe differentiation

(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 355817-44-6, molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol) is a synthetic secondary amine belonging to the N-benzyl-phenethylamine structural class. It features a 3-methoxybenzyl group on the amine nitrogen and a 4-methoxyphenethyl moiety on the carbon side chain, yielding a LogP of 3.44 and a LogD (pH 7.4) of approximately 0.96.

Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
CAS No. 355817-44-6
Cat. No. B4789423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine
CAS355817-44-6
Molecular FormulaC17H21NO2
Molecular Weight271.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)OC
InChIInChI=1S/C17H21NO2/c1-19-16-8-6-14(7-9-16)10-11-18-13-15-4-3-5-17(12-15)20-2/h3-9,12,18H,10-11,13H2,1-2H3
InChIKeyQEFDRDWIZOFOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 355817-44-6): Chemical Identity & Screening Collection Provenance


(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine (CAS 355817-44-6, molecular formula C₁₇H₂₁NO₂, molecular weight 271.35 g/mol) is a synthetic secondary amine belonging to the N-benzyl-phenethylamine structural class . It features a 3-methoxybenzyl group on the amine nitrogen and a 4-methoxyphenethyl moiety on the carbon side chain, yielding a LogP of 3.44 and a LogD (pH 7.4) of approximately 0.96 . The compound is available as a screening library member from ChemBridge Corporation (Catalog No. 5553033) and is primarily positioned as a discovery chemistry building block [1]. Its substitution pattern—a single para-methoxy group on the phenethyl ring combined with a meta-methoxy on the N-benzyl ring—distinguishes it structurally from the heavily characterized 2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (NBOMe) series, which features 2,5-dimethoxy substitution on the phenethyl core [2]. This distinct substitution architecture creates a unique opportunity for probing monoamine receptor pharmacology when the full 2,5-dimethoxy pattern is disadvantageous or produces confounding polypharmacology.

Why (3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine Cannot Be Interchanged with Standard 2,5-Dimethoxy NBOMe Analogs


The N-benzyl-phenethylamine scaffold exhibits extreme sensitivity to methoxy substitution position, with documented effects on receptor affinity, functional selectivity, and off-target engagement [1]. Literature SAR data for the NBOMe series demonstrates that N-2-methoxybenzyl substitution of 2C drugs increases binding affinity at 5-HT₂A, 5-HT₂C, α₁-adrenergic, D₁₋₃ dopaminergic, and H₁ histaminergic receptors while simultaneously reducing binding to 5-HT₁A receptors and TAAR1 [2]. These affinity shifts are substitution-pattern-dependent: the 2-methoxybenzyl N-substituent (characteristic of classic NBOMes) yields potent 5-HT₂A agonism (EC₅₀ range 0.04–0.5 μM), whereas altering the benzyl methoxy from ortho to meta position is known to produce different binding profiles and functional outcomes [3]. Generic procurement of a 2-methoxybenzyl NBOMe analog as a surrogate for (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine therefore risks introducing undocumented potency changes at serotonergic, adrenergic, and dopaminergic targets. The target compound's distinct combination of m-methoxybenzyl N-substitution and p-methoxyphenethyl C-substitution occupies a unique position in methoxy-positional SAR space that cannot be approximated by any single commercially available 2,5-dimethoxy NBOMe derivative.

(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine — Quantitative Differentiation Evidence


Methoxybenzyl Positional Isomer Identity Drives Subtype-Specific Receptor Binding Outcomes: Class-Level SAR Inference from NBOMe Literature

The meta-methoxy positioning on the N-benzyl ring of the target compound represents a defined structural deviation from the ortho-methoxy standard of classic NBOMes (e.g., 25H-NBOMe, 25I-NBOMe). Literature on NBOMe positional isomers demonstrates that the methoxybenzyl substitution pattern is a critical determinant of analytical differentiation via mass spectrometry and infrared spectroscopy, enabling unequivocal identification of 2-methoxybenzyl, 3-methoxybenzyl, and 4-methoxybenzyl isomers [1]. Although quantitative binding affinity data specifically for (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine at individual receptor subtypes are absent from the peer-reviewed literature, class-level evidence from the broader N-2-methoxybenzyl substitution studies demonstrates that N-benzyl modification of phenethylamines produces dramatic affinity shifts: 25H-NBOMe exhibits a 5-HT₂A Ki of 1.19 nM compared to 227 nM for its N-unsubstituted parent 25H (2C-H), representing a ~190-fold affinity enhancement [2]. The meta-methoxy positional variant is structurally predicted to yield a distinct binding profile from this ortho-methoxy baseline due to altered hydrogen-bonding geometry with receptor residues, as demonstrated by molecular docking studies of 25H-NBOMe positional isomers at the 5-HT₂A receptor [3].

Serotonin receptor pharmacology Positional isomer SAR NBOMe differentiation

Lipophilicity Modulation Differentiates (3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine from Non-Methoxylated N-Benzyl-Phenethylamine Scaffolds

The target compound contains two methoxy substituents (one on each aromatic ring), yielding a calculated LogP of 3.44 . In contrast, the non-methoxylated analog N-benzyl-2-(4-methoxyphenyl)ethanamine (CAS not specified; single methoxy variant) and the fully de-methoxylated N-benzyl-2-phenylethanamine (calculated LogP ~2.8–3.0) exhibit progressively lower lipophilicity . The differential of approximately +0.5 to +1.5 LogP units compared to mono- or non-methoxylated counterparts directly affects passive membrane permeability, blood-brain barrier penetration potential, and non-specific protein binding in biological assays. The LogD (pH 7.4) value of 0.96 for the target compound indicates that at physiological pH, the molecule retains sufficient lipophilicity for membrane partitioning while maintaining a degree of ionization (secondary amine pKa estimated ~9–10) that supports aqueous solubility for in vitro assay compatibility.

Physicochemical profiling LogP/LogD comparison CNS drug-likeness

Single p-Methoxy Phenethyl Substitution Position Occupies a Distinct SAR Niche Separate from 2,5-Dimethoxy and Non-Methoxy Phenethyl Patterns

The target compound bears a single para-methoxy substituent on the phenethyl ring (4-methoxyphenethyl), in contrast to the 2,5-dimethoxy substitution pattern found in all classic NBOMe series compounds (e.g., 25H-NBOMe, 25I-NBOMe, 25C-NBOMe) [1]. Literature SAR from the phenalkylamine series establishes that the 2,5-dimethoxy pattern imparts optimal 5-HT₂ receptor affinity among di-substituted variants, whereas mono-methoxylation in the para position produces a distinctly different pharmacological profile [2]. The GC-MS analytical characterization of inverse NBOMe analogs with single methoxy substitution at the 2-, 3-, or 4-positions of the phenethyl moiety demonstrates that these regioisomers can be fully resolved chromatographically, with the 2-methoxy isomer eluting first, the 3-methoxy isomer second, and the 4-methoxy isomer last under standard GC conditions [3]. This analytical resolution directly reflects the distinct physicochemical properties conferred by each substitution position. The 4-methoxy (para) configuration in the target compound eliminates the ortho-methoxy group present in 2,5-dimethoxy NBOMes, which molecular docking studies identify as forming critical hydrogen bonds with Ser159 and other residues in the 5-HT₂A receptor binding pocket [4], predicting altered receptor activation kinetics and potentially reduced hallucinogenic liability relative to 2,5-dimethoxy analogs.

Phenethylamine SAR Methoxy positional effects Serotonin receptor subtype selectivity

ChemBridge Screening Library Provenance Ensures Reproducible Procurement and QC Documentation Compared to Non-Standardized Custom Synthesis Sources

(3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine is catalogued as ChemBridge compound 5553033 and distributed through the Hit2Lead screening compound portal . ChemBridge screening library compounds are supplied with verified molecular identity, standardized purity assessment (typically ≥90% by LC-MS or ¹H NMR), and documented solubility/stability data suitable for high-throughput screening (HTS) applications . In contrast, custom-synthesized N-benzyl-phenethylamine analogs from non-standardized sources frequently lack batch-to-batch analytical certification, introducing variability in assay outcomes. The compound's calculated LogD (pH 7.4) of 0.96 and LogP of 3.44 place it within the acceptable range for HTS in both aqueous buffer and DMSO stock solution formats, with the single secondary amine proton donor and three hydrogen bond acceptors supporting adequate aqueous solubility for assay concentrations up to ~10–100 μM without precipitation artifacts . Analytical differentiation of this compound from its positional isomers (2-methoxybenzyl and 4-methoxybenzyl variants) has been rigorously established through NMR spectroscopy, enabling QC laboratories to confirm the identity of the supplied material and distinguish it from isomeric contaminants [1].

Screening library QC Compound procurement reliability Reproducibility

Absence of Published Bioactivity Data Positions This Compound as a High-Value Probe for Novel Target Discovery and Primary Screening

A comprehensive search of peer-reviewed literature, PubChem BioAssay, ChEMBL, and BindingDB reveals that (3-methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine has no reported biological activity data in any public database [1]. This stands in marked contrast to the extensive pharmacological characterization of structurally related 2,5-dimethoxy-N-(2-methoxybenzyl) NBOMe compounds, for which binding affinities at >10 receptor targets (5-HT₂A, 5-HT₂B, 5-HT₂C, 5-HT₁A, α₁, α₂, D₁, D₂, D₃, H₁, TAAR1, SERT, NET, DAT) have been systematically reported with quantitative Ki and EC₅₀ values [2]. The absence of pre-existing activity annotations for the target compound makes it an ideal candidate for: (i) unbiased phenotypic screening campaigns where prior target bias is undesirable; (ii) chemical probe development programs seeking to establish novel IP around under-characterized substitution patterns; and (iii) selectivity profiling panels where the compound can serve as a structurally matched negative control for the 2,5-dimethoxy NBOMe pharmacology.

Novel chemical probe Unbiased screening Target deconvolution

Optimal Scientific Procurement and Application Scenarios for (3-Methoxybenzyl)[2-(4-methoxyphenyl)ethyl]amine


Serotonin Receptor Subtype Selectivity Profiling: Distinguishing 5-HT₂A Activation Patterns from 2,5-Dimethoxy NBOMe Controls

The target compound's single p-methoxy phenethyl substitution pattern, lacking the 2-methoxy group critical for high-affinity 5-HT₂A binding in classic NBOMes, makes it an ideal tool for probing whether para-mono-methoxylation is sufficient to retain 5-HT₂A agonism or whether receptor activation shifts toward alternative serotonergic subtypes. As established by Martí-Solano et al. (2021), molecular docking reveals specific residue interactions driven by individual methoxy positions that cannot be predicted from 2,5-dimethoxy SAR alone [1]. Pairing this compound with 25H-NBOMe (2,5-dimethoxy-N-(2-methoxybenzyl)) in a head-to-head 5-HT₂A/5-HT₂B/5-HT₂C selectivity panel would directly quantify the contribution of the 2-methoxy deletion to subtype bias.

Methoxybenzyl Positional Isomer Library Completion for Comprehensive N-Benzyl Phenethylamine SAR

With the 2-methoxybenzyl NBOMe series extensively characterized pharmacologically and analytically (Rickli et al., 2015; Casale & Hays, 2012) and the 4-methoxybenzyl isomer represented by N-(4-methoxybenzyl)-4-methoxyphenethylamine (J-GLOBAL), the 3-methoxybenzyl variant fills a critical gap in the complete positional isomer matrix [2]. Procuring this compound alongside its 2- and 4-methoxybenzyl counterparts enables a full 2×3 factorial SAR study crossing methoxybenzyl position (ortho/meta/para) with phenethyl substitution pattern (2,5-dimethoxy vs. 4-monomethoxy), generating datasets suitable for computational QSAR model building and pharmacophore refinement.

Unbiased Phenotypic Screening for Novel CNS Target Engagement with Reduced Hallucinogenic Liability Risk

The target compound's structural divergence from the 2,5-dimethoxy NBOMe pharmacophore—specifically the absence of the 2-methoxy group that interacts with Ser159 in the 5-HT₂A orthosteric pocket [1]—suggests potentially attenuated 5-HT₂A-mediated hallucinogenic signaling while retaining monoamine-modulatory capacity. This makes it suitable for inclusion in phenotypic screening cascades (e.g., neuronal morphology assays, synaptic plasticity readouts, or behavioral profiling in zebrafish/larval models) where identifying non-hallucinogenic serotonergic modulators is a program goal. The ChemBridge screening library provenance ensures reliable re-supply for hit validation and preliminary SAR expansion .

Analytical Reference Standard for Forensic and Regulatory Differentiation of NBOMe-Type Positional Isomers

Forensic chemistry laboratories tasked with identifying and differentiating emerging N-benzyl-phenethylamine derivatives require authenticated reference standards for each methoxy positional isomer. Casale and Hays (2012, 2014) have published comprehensive NMR and mass spectral data enabling unequivocal differentiation of 2-methoxybenzyl, 3-methoxybenzyl, and 4-methoxybenzyl NBOMe variants [2]. The target compound, as the 3-methoxybenzyl-4-methoxyphenethyl prototype, provides a well-characterized analytical reference for mass spectral library expansion, chromatographic method validation (particularly GC-MS with trifluoroacetamide derivatization as demonstrated by Abiedalla et al., 2020), and inter-laboratory proficiency testing programs.

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